molecular formula C20H21N5O2S B2778060 2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole CAS No. 2034586-90-6

2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2778060
CAS No.: 2034586-90-6
M. Wt: 395.48
InChI Key: XVRABQIGJAGVDU-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with diverse applications, particularly in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be acetylated in the presence of a base, followed by nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • Antimycobacterial Chemotypes: The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with potential anti-mycobacterial activity. This includes compounds showing promising results against Mycobacterium tuberculosis with low cytotoxicity, suggesting potential for further development in tuberculosis treatment (Pancholia et al., 2016).
  • Antimicrobial Properties: New pyridine derivatives, including some related to the given chemical structure, have been synthesized and shown variable antimicrobial activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Cancer Research

  • Anticancer Activity: Thiophene containing 1,3-diarylpyrazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some compounds demonstrated significant growth inhibitory effects, suggesting potential for further development as anticancer agents (Inceler, Yılmaz, & Baytas, 2013).

Receptor Binding Studies

  • Cannabinoid Receptor Antagonists: Studies on molecules closely related to the given chemical structure have shown their role as antagonists for the CB1 cannabinoid receptor, providing insights into the molecular interaction of these compounds with receptors, which could be useful in designing drugs for conditions modulated by these receptors (Shim et al., 2002).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available data, benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . They have also been studied for their anti-inflammatory properties .

Properties

IUPAC Name

[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-19(14-13-21-25-8-4-3-6-16(14)25)23-9-11-24(12-10-23)20(27)18-22-15-5-1-2-7-17(15)28-18/h1-2,5,7,13H,3-4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRABQIGJAGVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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